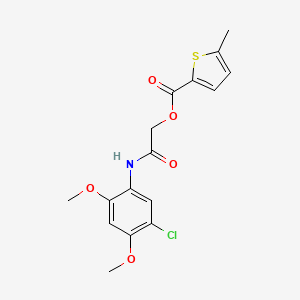

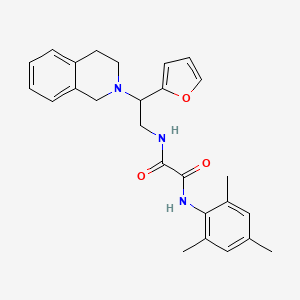

![molecular formula C17H17N5OS B2447481 benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034303-15-4](/img/structure/B2447481.png)

benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a compound that has been studied for its potential anticancer properties . It is part of a novel series of benzothiazole bearing 1,2,3-triazole derivatives .

Synthesis Analysis

The synthesis of this compound involves the creation of a series of benzothiazole bearing 1,2,3-triazole derivatives . The structures of these synthesized compounds are confirmed by 1H and 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H NMR, 13C NMR, and HR-MS . It is part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides .Scientific Research Applications

- Notable derivatives include:

- The compound’s derivatives have demonstrated selectivity against cancer cell lines , indicating potential as anticancer agents .

VHL Inhibition for Anemia and Cancer Treatment

Selective Activity Against Cancer Cells

Synthetic Design and Routes

Mechanism of Action

Target of Action

The primary target of the compound 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole, also known as benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, is the Von Hippel-Lindau (VHL) protein . The VHL protein plays a crucial role in cellular response to hypoxia and is involved in the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible-factor (HIF).

Mode of Action

This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels. This results in the activation of a variety of genes that have HIF-response elements in their promoters, leading to a cellular response to hypoxia.

Biochemical Pathways

The compound affects the hypoxia-inducible factor (HIF) pathway Under normal oxygen conditions, HIF is hydroxylated and then recognized by VHL, which targets it for degradation

Result of Action

The inhibition of VHL leads to an increase in HIF, which can result in a variety of cellular responses. For example, it may lead to increased production of erythropoietin, leading to increased red blood cell production and potentially alleviating conditions such as anemia . It may also promote angiogenesis, which could be beneficial in wound healing or cardiovascular diseases .

Future Directions

properties

IUPAC Name |

1,3-benzothiazol-6-yl-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c23-17(12-3-4-14-16(7-12)24-10-18-14)21-6-5-13(8-21)22-9-15(19-20-22)11-1-2-11/h3-4,7,9-11,13H,1-2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBKAWIWEFZHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2447398.png)

![N-(2,4-difluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2447400.png)

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2447401.png)

![9-(3-chlorophenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447402.png)

![3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447403.png)

![N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2447408.png)

![2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride](/img/structure/B2447409.png)

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2447419.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2447421.png)